7-Amino-4,6-dimethyl-quinolin-2-ol
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Overview
Description
7-Amino-4,6-dimethyl-quinolin-2-ol is a chemical compound with the molecular formula C11H12N2O . It is a heterocyclic compound that has versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of 7-Amino-4,6-dimethyl-quinolin-2-ol and similar compounds has been reported in the literature. Various synthesis protocols have been used for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 7-Amino-4,6-dimethyl-quinolin-2-ol consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C11H12N2O/c1-6-4-11(14)13-10-5-9(12)7(2)3-8(6)10/h3-5H,12H2,1-2H3,(H,13,14) .Physical And Chemical Properties Analysis
7-Amino-4,6-dimethyl-quinolin-2-ol has a molecular weight of 188.23 . Its melting point is 360 degrees Celsius (decomposition) .Scientific Research Applications
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Pharmaceutical Chemistry
- Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry .
- Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
- Quinoline derivatives have shown a broad spectrum of bio-responses, including anticancer , antioxidant , anti-inflammatory , antimalarial , anti-SARS-CoV-2 , and antituberculosis activities .
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Synthetic Organic Chemistry
- Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
- A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
- Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
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Antimicrobial Activity
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Antifungal Activity
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Industrial Chemistry
- Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
- A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
- Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
-
Chemical Synthesis
- The authors claim that this method worked nicely with both electron-donating and electron-withdrawing substituent groups at the ortho-, meta-, and para-positions of the phenyl ring .
- Combes/Conrad–Limpach quinoline synthesis is the condensation of a primary aryl amine with a 1,3-diketone or b-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .
Safety And Hazards
properties
IUPAC Name |
7-amino-4,6-dimethyl-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-6-4-11(14)13-10-5-9(12)7(2)3-8(6)10/h3-5H,12H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQYXNJQAUIVJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)NC(=O)C=C2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327905 |
Source
|
Record name | 7-Amino-4,6-dimethyl-quinolin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-4,6-dimethyl-quinolin-2-ol | |
CAS RN |
58336-28-0 |
Source
|
Record name | 7-Amino-4,6-dimethyl-quinolin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-AMINO-4,6-DIMETHYL-2-QUINOLINOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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